molecular formula C12H21N5 B1355007 4-[4-(Pyrimidin-2-yl)piperazin-1-yl]butan-1-amine CAS No. 33386-20-8

4-[4-(Pyrimidin-2-yl)piperazin-1-yl]butan-1-amine

Cat. No.: B1355007
CAS No.: 33386-20-8
M. Wt: 235.33 g/mol
InChI Key: YDQAUSHJSHIVAD-UHFFFAOYSA-N
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Description

4-[4-(Pyrimidin-2-yl)piperazin-1-yl]butan-1-amine is a chemical compound with the molecular formula C₁₂H₂₁N₅. It is a versatile small molecule scaffold used in various research and industrial applications. The compound features a piperazine ring substituted with a pyrimidine group and a butan-1-amine chain, making it a valuable building block in synthetic chemistry .

Biochemical Analysis

Biochemical Properties

4-[4-(Pyrimidin-2-yl)piperazin-1-yl]butan-1-amine plays a role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in metabolic pathways, potentially influencing their activity. For example, it may bind to certain enzymes, altering their conformation and affecting their catalytic activity. Additionally, this compound can interact with proteins involved in cell signaling pathways, modulating their function and impacting downstream signaling events .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are significant. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it may modulate the activity of transcription factors, leading to changes in gene expression profiles. Additionally, this compound can impact cellular metabolism by interacting with metabolic enzymes, potentially altering the flux of metabolites through specific pathways .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to specific receptors or enzymes, leading to conformational changes that either inhibit or activate their function. For example, it may act as an inhibitor of certain enzymes, reducing their catalytic activity and affecting the overall metabolic flux. Additionally, this compound can influence gene expression by modulating the activity of transcription factors, leading to changes in the expression of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as exposure to light or heat. Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects on cellular function and metabolic activity. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage range is required to achieve the desired effects without causing toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. This compound can influence metabolic flux by modulating the activity of key enzymes, leading to changes in the levels of specific metabolites. For example, it may enhance or inhibit the activity of enzymes involved in glycolysis or the citric acid cycle, affecting the overall energy production and metabolic balance within cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, where it interacts with membrane transporters. Once inside the cell, it may bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the mitochondria, affecting metabolic processes and energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[4-(Pyrimidin-2-yl)piperazin-1-yl]butan-1-amine typically involves the reaction of pyrimidine derivatives with piperazine under controlled conditions. . The reaction is usually carried out in the presence of a suitable solvent and a base to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process ensures high yield and purity of the final product, which is essential for its application in various fields .

Chemical Reactions Analysis

Types of Reactions: 4-[4-(Pyrimidin-2-yl)piperazin-1-yl]butan-1-amine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce dihydro derivatives .

Comparison with Similar Compounds

Uniqueness: 4-[4-(Pyrimidin-2-yl)piperazin-1-yl]butan-1-amine is unique due to its specific structure, which combines a pyrimidine ring with a piperazine moiety and a butan-1-amine chain. This unique combination allows it to interact with a wide range of molecular targets, making it a valuable tool in research and industrial applications .

Properties

IUPAC Name

4-(4-pyrimidin-2-ylpiperazin-1-yl)butan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N5/c13-4-1-2-7-16-8-10-17(11-9-16)12-14-5-3-6-15-12/h3,5-6H,1-2,4,7-11,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDQAUSHJSHIVAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCCN)C2=NC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10511192
Record name 4-[4-(Pyrimidin-2-yl)piperazin-1-yl]butan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10511192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33386-20-8
Record name 4-(2-Pyrimidinyl)-1-piperazinebutanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33386-20-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[4-(Pyrimidin-2-yl)piperazin-1-yl]butan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10511192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Piperazinebutanamine, 4-(2-pyrimidinyl)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

To a cold mixture of lithium aluminum hydride (2.0 g; 5.26 mmol) and anhydrous ether (240 ml) kept at a temperature of -54° C., there was dropwise added a solution of 1-(3-cyanopropyl)-4-(2-pyrimidinyl)piperazine (8 g; 3.46 mmol) in anhydrous ether (80 ml), and the resultant mixture was kept at the same temperature as above for 1.5 hours, followed by dropwise addition of water (2 ml), a 15% aqueous potassium hydroxide solution (2 ml) and water (6 ml) in order. The reaction mixture was stirred at room temperature for 2 hours, subjected to filtration with celite and washed with chloroform. The filtrate was concentrated under reduced pressure, and the residue was purified by silica gel chromatography to give 1-(4-aminobutyl)-4-(2-pyrimidinyl)-piperazine. IR νmaxFilm (cm--1): 3100-3600, 1580, 1540.
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2 g
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240 mL
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8 g
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80 mL
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2 mL
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6 mL
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

4-[4-(2-Pyrimidinyl)-1-piperazinyl]butyronitrile (115.7 g; 0.5 mole) was dissolved in 1.5 L isopropyl alcohol. Approximately 50 mL of a suspension of Raney nickel in anhydrous ethanol was added and the resulting reaction mixture was heated to reflux and hydrazine (120 g) was slowly added dropwise. On completion of the reaction, the spent catalyst was removed by filtration and the filtrate was concentrated in vacuo to a yellow oil which was distilled to yield 80.1 g (60%) of product, boiling point 135°-145° C. at 0.10 mm. (The nitrile used in this reaction is described in Wu, et al., Journal of Medicinal Chemistry, 15, page 477-479 (1972).)
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115.7 g
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1.5 L
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50 mL
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120 g
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60%

Synthesis routes and methods IV

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